Welcome to the BenchChem Online Store!
molecular formula C11H17N3O2S B8519689 (4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-yl)-carbamic acid tert-butyl ester

(4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-yl)-carbamic acid tert-butyl ester

Cat. No. B8519689
M. Wt: 255.34 g/mol
InChI Key: RSWCVLWNHPQGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08946203B2

Procedure details

To a suspension of [5-(2,2,2-trifluoro-acetyl)-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-yl]-carbamic acid tert-butyl ester (3.50 g, 9.86 mmol) in MeOH (75 mL) is added a solution of potassium carbonate (13.8 g; 98.6 mmol) in water (125 mL) and the reaction stirred at about 25° C. for 24 hours. The suspension is concentrated and the residue suspended in EtOAc (300 mL). This is washed with sat. NH4Cl (300 mL) then brine (100 mL). Solid product forms in the EtOAc layer. This is filtered off as crop 1. The aqueous layer is extracted with more EtOAc (3×300 mL) and the combined extracts washed with brine and dried (Na2SO4). Concentrate to a white solid and combine with the above precipitate. Triturate this in EtOAc (50 mL) and filter to give the title compound (N).
Name
[5-(2,2,2-trifluoro-acetyl)-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-yl]-carbamic acid tert-butyl ester
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:23])[NH:7][C:8]1[S:9][C:10]2[CH2:11][N:12](C(=O)C(F)(F)F)[CH2:13][CH2:14][C:15]=2[N:16]=1)([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO.O>[C:1]([O:5][C:6](=[O:23])[NH:7][C:8]1[S:9][C:10]2[CH2:11][NH:12][CH2:13][CH2:14][C:15]=2[N:16]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
[5-(2,2,2-trifluoro-acetyl)-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-yl]-carbamic acid tert-butyl ester
Quantity
3.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1SC=2CN(CCC2N1)C(C(F)(F)F)=O)=O
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at about 25° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The suspension is concentrated
WASH
Type
WASH
Details
This is washed with sat. NH4Cl (300 mL)
FILTRATION
Type
FILTRATION
Details
This is filtered off as crop 1
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with more EtOAc (3×300 mL)
WASH
Type
WASH
Details
the combined extracts washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate to a white solid
CUSTOM
Type
CUSTOM
Details
Triturate this in EtOAc (50 mL)
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1SC=2CNCCC2N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.